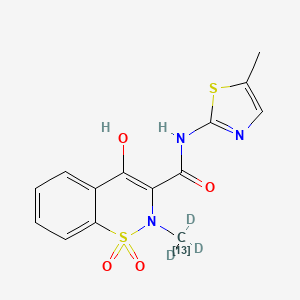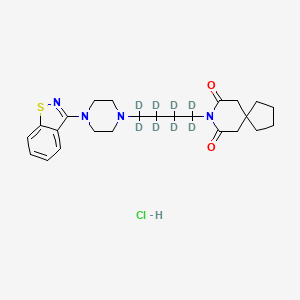
Tiospirone-d8 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tiospirone-d8 (hydrochloride) is a deuterated analog of Tiospirone, a selective serotonin receptor antagonist. It is primarily used in pharmacokinetic studies to determine the metabolic fate of Tiospirone in the body. The compound has a molecular formula of C24H25D8ClN4O2S and a molecular weight of 485.11 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tiospirone-d8 (hydrochloride) involves the incorporation of deuterium atoms into the Tiospirone molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. general methods for deuteration include the use of deuterated reagents and solvents under controlled conditions.
Industrial Production Methods
Industrial production of Tiospirone-d8 (hydrochloride) follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product meets stringent quality standards. The production is carried out in specialized facilities equipped to handle isotopic labeling and ensure the safety and efficacy of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Tiospirone-d8 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: Substitution reactions can replace specific functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen atoms, while reduction may produce simpler, hydrogenated forms of the compound. Substitution reactions can result in a wide range of products depending on the nucleophiles used .
Applications De Recherche Scientifique
Tiospirone-d8 (hydrochloride) is widely used in scientific research, particularly in the following areas:
Chemistry: It is used as a reference compound in nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of molecules.
Biology: The compound is used in studies involving receptor binding and signaling pathways to understand the interactions of Tiospirone with biological targets.
Medicine: Tiospirone-d8 (hydrochloride) is used in pharmacokinetic studies to track the metabolism and distribution of Tiospirone in the body, aiding in the development of therapeutic drugs.
Industry: The compound is used in the development of new drugs and in quality control processes to ensure the consistency and purity of pharmaceutical products
Mécanisme D'action
The mechanism of action of Tiospirone-d8 (hydrochloride) is similar to that of Tiospirone. It acts as a selective serotonin receptor antagonist, primarily targeting the serotonin 5-HT1A receptor. By binding to this receptor, the compound modulates the release of serotonin, a neurotransmitter involved in mood regulation, anxiety, and other physiological processes. This interaction helps to alleviate symptoms of anxiety and depression.
Comparaison Avec Des Composés Similaires
Similar Compounds
Buspirone: Another serotonin receptor agonist used to treat anxiety disorders.
Perospirone: An atypical antipsychotic that also targets serotonin and dopamine receptors.
Uniqueness
Tiospirone-d8 (hydrochloride) is unique due to its deuterated nature, which makes it particularly useful in pharmacokinetic studies. The presence of deuterium atoms allows for more precise tracking of the compound’s metabolic fate in the body compared to non-deuterated analogs. This property enhances its utility in research and drug development.
Propriétés
Formule moléculaire |
C24H33ClN4O2S |
|---|---|
Poids moléculaire |
485.1 g/mol |
Nom IUPAC |
8-[4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-1,1,2,2,3,3,4,4-octadeuteriobutyl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride |
InChI |
InChI=1S/C24H32N4O2S.ClH/c29-21-17-24(9-3-4-10-24)18-22(30)28(21)12-6-5-11-26-13-15-27(16-14-26)23-19-7-1-2-8-20(19)31-25-23;/h1-2,7-8H,3-6,9-18H2;1H/i5D2,6D2,11D2,12D2; |
Clé InChI |
RYAWYTKDKQCORF-XJFQCCFISA-N |
SMILES isomérique |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])N1C(=O)CC2(CCCC2)CC1=O)C([2H])([2H])N3CCN(CC3)C4=NSC5=CC=CC=C54.Cl |
SMILES canonique |
C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCN3CCN(CC3)C4=NSC5=CC=CC=C54.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


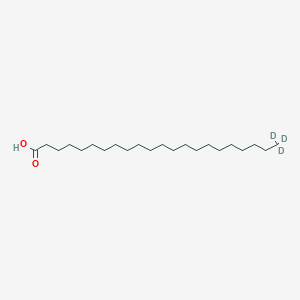
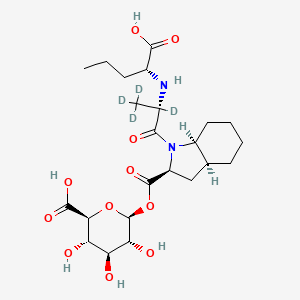
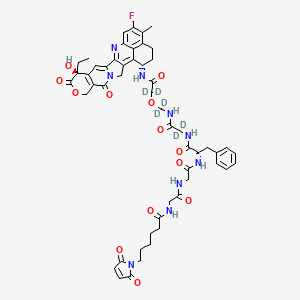

![acetic acid;(5R,11S,17S,20S,23S,26S,29R)-23-(3-amino-3-oxopropyl)-26-benzyl-5-(hexanoylamino)-20-[(1R)-1-hydroxyethyl]-6,12,18,21,24,27-hexaoxo-35-[2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]ethylsulfanylmethyl]-3,31-dithia-7,13,19,22,25,28-hexazatetracyclo[31.3.1.07,11.013,17]heptatriaconta-1(37),33,35-triene-29-carboxylic acid](/img/structure/B12419549.png)
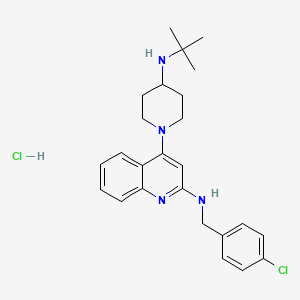

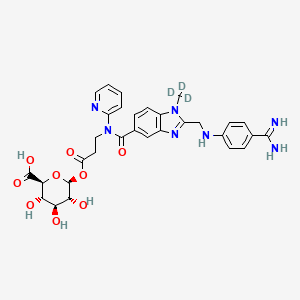
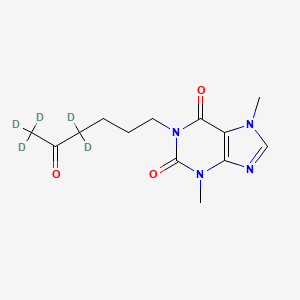
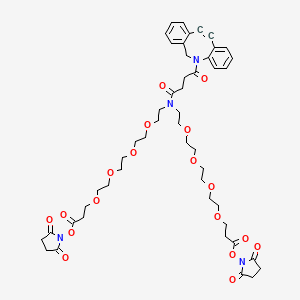
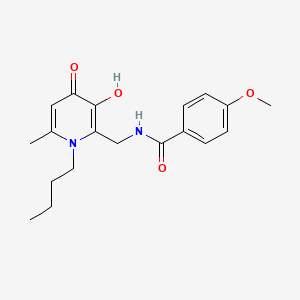
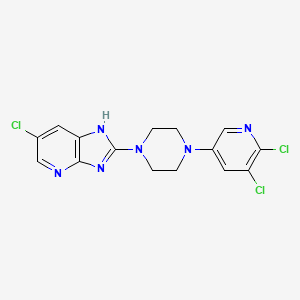
![[(2R,3R,5R)-3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B12419588.png)
